Phenyltriallylsilane
Overview
Description
Phenyltriallylsilane is an organosilicon compound with the molecular formula C15H20Si. It is characterized by the presence of three allyl groups and one phenyl group attached to a silicon atom. This compound is a colorless to light yellow liquid and is known for its applications in organic synthesis and material science due to its unique chemical properties.
Mechanism of Action
Target of Action
Triallyl(phenyl)silane is an organosilane compound that primarily targets various organic compounds in chemical reactions . It is structurally related to toluene, with a silyl group replacing the methyl group .
Mode of Action
Triallyl(phenyl)silane interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of a silicon-hydrogen bond to a carbon-carbon double bond or a carbon-oxygen double bond. The result is the formation of new silicon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by Triallyl(phenyl)silane are primarily those involving the reduction of organic compounds . For instance, it can reduce carbonyl functionalities, α,β-unsaturated carbonyl compounds, and amides . These reactions often lead to the formation of new compounds such as allyl alcohols and amines .
Result of Action
The molecular and cellular effects of Triallyl(phenyl)silane’s action primarily involve the transformation of target molecules. By forming new silicon-carbon bonds, Triallyl(phenyl)silane can alter the structure and properties of these molecules .
Action Environment
The action, efficacy, and stability of Triallyl(phenyl)silane can be influenced by various environmental factors. For instance, the presence of air should be avoided as it may react with the compound . Moreover, the reaction conditions, such as temperature and the presence of catalysts, can also significantly impact the compound’s reactivity and the outcomes of its interactions with target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyltriallylsilane can be synthesized through various methods. One common approach involves the reaction of phenylsilane with allyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of triallyl(phenyl)silane may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Phenyltriallylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Hydrosilanes or metal hydrides are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Phenyltriallylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of advanced materials such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Comparison with Similar Compounds
Phenylsilane: Similar in structure but lacks the allyl groups.
Triallylsilane: Lacks the phenyl group but has three allyl groups.
Diphenylsilane: Contains two phenyl groups instead of one.
Uniqueness: Phenyltriallylsilane is unique due to the combination of both allyl and phenyl groups attached to the silicon atom. This unique structure imparts distinct chemical reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
phenyl-tris(prop-2-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Si/c1-4-12-16(13-5-2,14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCLQSLLAYLBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(CC=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369795 | |
Record name | PHENYLTRIALLYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2633-57-0 | |
Record name | PHENYLTRIALLYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triallyl(phenyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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